molecular formula C18H21Cl3N4O B2363190 Clozapine N-oxide dihydrochloride CAS No. 2250025-93-3

Clozapine N-oxide dihydrochloride

Katalognummer B2363190
CAS-Nummer: 2250025-93-3
Molekulargewicht: 415.74
InChI-Schlüssel: MBRGKRXDVKTUPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clozapine N-oxide dihydrochloride is a water-soluble salt of Clozapine N-oxide . It is an activator of muscarinic DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) and exhibits improved bioavailability (6 - 7-fold higher plasma concentration) compared with CNO, with less conversion to clozapine in animal studies . It is a synthetic drug used mainly in biomedical research as a ligand to activate DREADD receptors .


Synthesis Analysis

The synthesis of Clozapine N-oxide dihydrochloride involves complex chemical reactions . It is a synthetic ligand for human muscarinic engineered receptors, designer receptors activated by designer drugs (DREADD) .


Molecular Structure Analysis

The molecular structure of Clozapine N-oxide dihydrochloride is complex and involves several chemical bonds . It is a synthetic ligand for human muscarinic engineered receptors .


Chemical Reactions Analysis

Clozapine N-oxide dihydrochloride is a water-soluble salt of Clozapine N-oxide . It exhibits improved bioavailability (6 - 7-fold higher plasma concentration) compared with CNO, with less conversion to clozapine in animal studies .


Physical And Chemical Properties Analysis

Clozapine N-oxide dihydrochloride is a water-soluble salt of Clozapine N-oxide . It exhibits improved bioavailability (6 - 7-fold higher plasma concentration) compared with CNO, with less conversion to clozapine in animal studies .

Wissenschaftliche Forschungsanwendungen

Activation of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs)

Clozapine N-oxide (CNO) has been developed as a ligand to selectively activate designer receptors exclusively activated by designer drugs (DREADDs) . DREADDs are a chemogenetic tool that allows control of the activity of targeted neuronal populations .

Investigation of Reward-Seeking Behavior

CNO has been used in studies assessing the effect of novel DREADD ligands on reward-seeking behavior . It was found that commonly used doses of CNO have negligible off-target effects on motivated reward-seeking .

Activation of Human M4 Muscarinic (hM4Di)

CNO has been used for the activation of human M4 muscarinic (hM4Di) in primary motor cortex . This application is useful for inducing in vivo chemogenetic manipulation and impairing locomotor activity in Th-cre transgenic mice .

Behavioral Testing in Mice

CNO has been used in behavioral testing in mice . It is used for stimulating (HEK293) cells .

Testing, Enhancing Neuronal Firing and Activating Gq Signaling

CNO is a ligand for the engineered Gq protein coupled receptors (GPCRs) in the chemogenetic Designer Receptors Exclusively Activated by Designer Drug (DREADD) . The typical use of DREADD is testing, enhancing neuronal firing and activating Gq signaling in neuronal and non-neuronal cells .

Pharmacokinetic and Pharmacodynamic Actions

CNO has been used in studies comparing the pharmacokinetics, off-target effects, and efficacy of CNO, clozapine (CLZ), and compound 21 (Cmpd-21) at the inhibitory DREADD human Gi-coupled M4 muscarinic receptor (hM4Di) . The study found that CNO (3–5 mg/kg) and Cmpd-21 (0.4–1 mg/kg) are suitable DREADD agonists .

Wirkmechanismus

Target of Action

Clozapine N-oxide dihydrochloride (CNO) is a synthetic drug that primarily targets G-protein-coupled receptors (GPCRs) . It serves as a synthetic ligand for engineered human muscarinic receptors . These receptors play a crucial role in transmitting signals from outside the cell into the cell, influencing cellular responses.

Mode of Action

CNO activates its target receptors, leading to a cascade of intracellular events . Although initially believed to be biologically inert, it has been shown to reverse metabolize in peripheral tissues to form clozapine . Clozapine can bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain .

Biochemical Pathways

The activation of GPCRs by CNO triggers various biochemical pathways. The exact pathways affected depend on the specific type of GPCR activated. The common outcome is the initiation of a series of reactions that lead to changes in cell function .

Pharmacokinetics

CNO exhibits improved bioavailability, with 6 - 7-fold higher plasma concentration compared with CNO, and less conversion to clozapine in animal studies . This suggests that CNO can effectively reach its target receptors in the body. The conversion of CNO to clozapine also favors its passage through the blood-brain barrier .

Result of Action

The activation of GPCRs by CNO leads to various cellular responses, depending on the specific type of receptor activated and the cell type. For instance, in neurons, this can lead to changes in electrical activity, influencing neuronal communication .

Action Environment

The action, efficacy, and stability of CNO can be influenced by various environmental factors. For example, the presence of other drugs or substances in the body can affect the metabolism of CNO and its ability to reach its target receptors. Additionally, factors such as pH and temperature can influence the stability of CNO .

Safety and Hazards

Clozapine N-oxide dihydrochloride is considered hazardous. It is recommended to wear personal protective equipment/face protection, avoid dust formation, and not get in eyes, on skin, or on clothing . It is also very toxic if swallowed and irritating to skin .

Zukünftige Richtungen

There are ongoing studies on the use of Clozapine N-oxide dihydrochloride in neuroscience experiments . Alternatives to CNO with more affinity, more inert character, and faster kinetics include Compound 21 (C21) and deschloroclozapine (DCZ) .

Eigenschaften

IUPAC Name

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O.2ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;;/h2-7,12,20H,8-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRGKRXDVKTUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clozapine N-oxide dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.